8-Bromophthalazin-1-ol
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Overview
Description
8-Bromophthalazin-1-ol is a chemical compound belonging to the phthalazinone family. It is characterized by the presence of a bromine atom at the 8th position of the phthalazinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromophthalazin-1-ol typically involves the bromination of phthalazinone. One common method includes the reaction of phthalazinone with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at elevated temperatures to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 8-Bromophthalazin-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phthalazinones, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
8-Bromophthalazin-1-ol has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Biological Research: The compound is used in studies investigating enzyme inhibition and molecular docking to understand its interactions with biological targets.
Materials Science: It is utilized in the synthesis of novel materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 8-Bromophthalazin-1-ol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Phthalazin-1(2H)-one: A parent compound without the bromine substitution.
4,5-Dibromo-3(2H)-pyridazinone: Another brominated derivative with different substitution patterns.
Uniqueness: 8-Bromophthalazin-1-ol is unique due to its specific bromine substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H5BrN2O |
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Molecular Weight |
225.04 g/mol |
IUPAC Name |
8-bromo-2H-phthalazin-1-one |
InChI |
InChI=1S/C8H5BrN2O/c9-6-3-1-2-5-4-10-11-8(12)7(5)6/h1-4H,(H,11,12) |
InChI Key |
QUHYWCXZPHWFBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=O)NN=C2 |
Origin of Product |
United States |
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